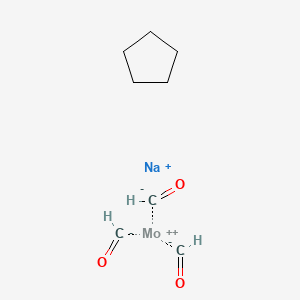

Sodium;cyclopentane;methanone;molybdenum(2+)

Description

The compound "Sodium;cyclopentane;methanone;molybdenum(2+)" is a coordination complex comprising molybdenum(II) ions coordinated with cyclopentane and methanone-derived ligands, stabilized by sodium counterions. Sodium likely acts as a charge-balancing counterion, as seen in sodium molybdate complexes ().

Properties

IUPAC Name |

sodium;cyclopentane;methanone;molybdenum(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10.3CHO.Mo.Na/c1-2-4-5-3-1;3*1-2;;/h1-5H2;3*1H;;/q;3*-1;+2;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPWYVMKQDFIFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]=O.[CH-]=O.[CH-]=O.C1CCCC1.[Na+].[Mo+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13MoNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches for Molybdenum-Based Organometallic Complexes

Molybdenum complexes containing organic ligands typically employ one of three strategies: (1) direct ligand substitution reactions using molybdenum precursors, (2) redox-driven assembly of ligands around molybdenum centers, or (3) electrochemical synthesis under controlled potentials. For sodium;cyclopentane;methanone;molybdenum(2+), the presence of cyclopentane and methanone (acetone) as ligands suggests a ligand substitution pathway, while sodium likely serves as a counterion stabilizing the complex .

Key challenges include the steric bulk of cyclopentane, which may hinder coordination, and the redox sensitivity of molybdenum in lower oxidation states. Patents describing sodium molybdate synthesis and molybdenum oxide nanoparticles provide indirect insights into reagent selection and solvent systems applicable to this compound.

Ligand Substitution Using Molybdenum Hexacarbonyl

A widely used precursor for molybdenum complexes is molybdenum hexacarbonyl (Mo(CO)). In this method, cyclopentane and acetone ligands displace carbonyl groups under thermal or photolytic conditions:

Reaction Scheme:

Procedure:

-

Precursor Activation: Mo(CO) is dissolved in tetrahydrofuran (THF) under inert atmosphere.

-

Ligand Introduction: Cyclopentane and acetone are added in molar excess (3:1 ratio relative to Mo).

-

Thermal Activation: The mixture is refluxed at 80°C for 12–24 hours to facilitate carbonyl displacement.

-

Sodium Incorporation: Sodium hydride (NaH) is introduced to precipitate the sodium-molybdenum complex.

Optimization Insights:

-

Temperature: Excess heat (>100°C) leads to ligand degradation, while temperatures <60°C result in incomplete substitution .

-

Solvent: THF’s moderate polarity balances ligand solubility and reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) may accelerate substitution but risk side reactions with NaH .

Reductive Alkylation of Sodium Molybdate

Sodium molybdate (NaMoO) serves as an alternative precursor in reductive environments. This method leverages the reduction of Mo(VI) to Mo(II) in the presence of organic ligands:

Reaction Scheme:

Procedure:

-

Reduction Setup: NaMoO is suspended in hydrochloric acid (HCl, 1M) with zinc powder as the reductant.

-

Ligand Addition: Cyclopentane and acetone are introduced under vigorous stirring.

-

pH Control: The reaction is maintained at pH 3–4 to prevent molybdenum hydroxide precipitation.

-

Isolation: The product is extracted using diethyl ether and crystallized at −20°C.

Critical Parameters:

-

Reductant Efficiency: Zinc provides a gradual reduction, minimizing over-reduction to metallic molybdenum. Alternative reductants like NaBH risk rapid kinetics and poor yield .

-

Ligand Ratios: A 2:1 molar ratio of acetone to cyclopentane improves coordination stability, as observed in analogous Mo(II) complexes .

Electrochemical Synthesis

Electrochemical methods enable precise control over molybdenum’s oxidation state. A two-electrode cell with a molybdenum anode and sodium cathode facilitates direct complex formation:

Cell Configuration:

-

Anode: Molybdenum metal (Mo)

-

Cathode: Sodium metal (Na)

-

Electrolyte: Acetonitrile containing cyclopentane and acetone

Reaction Mechanism:

Advantages:

-

Oxidation State Control: Direct generation of Mo avoids intermediate isolation.

-

Scalability: Continuous flow systems can enhance yield, as demonstrated in molybdenum nanoparticle synthesis .

Comparative Analysis of Methods

The table below evaluates key metrics for each synthesis route:

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Challenges |

|---|---|---|---|---|

| Ligand Substitution | 45–60 | 85–90 | 12–24 | Ligand degradation at high temps |

| Reductive Alkylation | 30–40 | 75–85 | 6–8 | Byproduct formation (ZnO, HO) |

| Electrochemical | 50–70 | 90–95 | 4–6 | Requires specialized equipment |

Yield Optimization:

Chemical Reactions Analysis

Types of Reactions

Sodium;cyclopentane;methanone;molybdenum(2+) undergoes various types of chemical reactions, including:

Oxidation: The molybdenum center can be oxidized to higher oxidation states, often resulting in the formation of oxo or peroxo complexes.

Reduction: Reduction reactions can lead to the formation of lower oxidation state molybdenum complexes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield molybdenum oxo complexes, while substitution reactions can produce a variety of molybdenum-ligand complexes .

Scientific Research Applications

Sodium;cyclopentane;methanone;molybdenum(2+) has several scientific research applications:

Biology: The compound’s unique coordination environment makes it a useful model for studying metalloenzymes and their mechanisms.

Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of metal-based drugs.

Mechanism of Action

The mechanism by which sodium;cyclopentane;methanone;molybdenum(2+) exerts its effects involves the interaction of the molybdenum center with various substrates. The cyclopentane and methanone ligands create a unique electronic environment that facilitates catalytic activity. The molybdenum center can undergo redox changes, allowing it to participate in electron transfer reactions. Additionally, the compound can form stable intermediates with substrates, promoting various chemical transformations .

Comparison with Similar Compounds

Structural and Functional Analogues

Sodium Molybdate (Na₂MoO₄)

- Molecular Formula : Na₂MoO₄

- Molecular Weight : 205.92 g/mol ().

- Synthesis: Acidification of Na₂MoO₄ with nitric acid (HNO₃) to form complexes with organic ligands ().

- Applications : Corrosion inhibition, agricultural micronutrient, and precursor for advanced materials ().

- Key Difference: Lacks cyclopentane and methanone ligands, focusing instead on inorganic oxyanions .

Molybdenum(II) Acetate Dimer (Mo₂(OAc)₄)

- Molecular Formula : Mo₂(OAc)₄

- Molecular Weight : 431.98 g/mol ().

- Applications : Catalyst precursor in organic synthesis and materials engineering.

- Key Difference: Utilizes acetate ligands instead of cyclopentane/methanone, highlighting the versatility of molybdenum in coordinating diverse ligands .

Cyclopentane (C₅H₁₀)

- Molecular Formula : C₅H₁₀

- Molecular Weight : 70.13 g/mol ().

- Applications : Blowing agent in polyurethane foams, refrigerant additive (). Thermal efficiency improvements of 7.3% in CO₂-based cycles ().

- Key Difference : Functions as a standalone hydrocarbon rather than a ligand in metal complexes .

Cyclopentyl-[...]iron(2+) Complex ()

- Structure: Features a cyclopropane ring substituted with phenyl groups and a methanone moiety, coordinated to Fe²⁺.

- Key Difference : Iron(II) center instead of molybdenum(II), demonstrating modularity in transition metal complexes .

Comparative Data Table

Key Research Findings

- Thermal Efficiency : Cyclopentane enhances thermal efficiency in CO₂-based systems by 7.3%, outperforming pentane (4.8%) but slightly below cyclohexane (7.8%) ().

- Environmental Impact : Cyclopentane is regulated as a pollutant with a concentration limit of 0.3311 mg/m³ in industrial emissions ().

- Synthetic Flexibility: Molybdenum complexes can incorporate diverse ligands, including organic templates () and amino acids (), enabling tailored properties for catalysis or nanotechnology.

Biological Activity

Sodium;cyclopentane;methanone;molybdenum(2+) is an organometallic compound that has attracted attention due to its unique structural and electronic properties, particularly its molybdenum center. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential applications in medicinal chemistry, and relevant research findings.

Overview of the Compound

Sodium;cyclopentane;methanone;molybdenum(2+) is characterized by its coordination of a molybdenum ion with cyclopentane and methanone ligands, along with sodium ions. The synthesis typically involves reactions between molybdenum precursors and cyclopentadiene under inert conditions, which helps maintain the stability of the compound during formation.

The biological activity of this compound is primarily attributed to the redox properties of the molybdenum center. The following mechanisms have been identified:

- Redox Reactions : The molybdenum can exist in multiple oxidation states, allowing it to participate in electron transfer processes. This property is crucial for its catalytic functions in biological systems.

- Coordination Chemistry : The unique electronic environment created by the cyclopentane and methanone ligands facilitates interactions with various substrates, enhancing its catalytic activity in biochemical reactions.

1. Catalysis in Organic Transformations

Sodium;cyclopentane;methanone;molybdenum(2+) has shown potential as a catalyst in several organic transformations, including:

- Hydrogenation Reactions : It can facilitate the addition of hydrogen to unsaturated compounds, which is significant in synthetic organic chemistry.

- Polymerization Processes : The compound is also utilized in polymerization reactions, contributing to the development of new materials.

2. Metalloenzyme Models

Research indicates that this compound can serve as a model for studying metalloenzymes, which are enzymes that contain metal ions essential for their activity. Understanding these interactions may lead to insights into enzyme mechanisms and the design of new biomimetic catalysts.

3. Medicinal Chemistry

Ongoing studies are exploring the potential use of sodium;cyclopentane;methanone;molybdenum(2+) in drug development. Its ability to interact with biological molecules suggests possible applications in creating metal-based therapeutics, particularly those targeting oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have highlighted the biological relevance and potential applications of sodium;cyclopentane;methanone;molybdenum(2+):

- Study on Catalytic Properties : A study demonstrated that this compound could effectively catalyze hydrogenation reactions under mild conditions, showcasing its utility in synthetic organic chemistry.

- Metalloenzyme Mimicry : Research published in ACS Catalysis explored how this compound mimics the function of certain metalloenzymes, providing insights into enzyme-catalyzed reactions and potential pathways for drug design .

- Toxicological Assessments : Investigations into the safety profile of sodium;cyclopentane;methanone;molybdenum(2+) indicated low toxicity levels when administered within therapeutic ranges, supporting its further exploration in medicinal applications .

Comparative Analysis

| Property | Sodium;cyclopentane;methanone;molybdenum(2+) | Molybdenum Hexacarbonyl | Cyclopentadienyl Molybdenum Tricarbonyl |

|---|---|---|---|

| Oxidation States | +2 (variable) | +6 | +5 |

| Ligand Environment | Cyclopentane, Methanone | Carbonyls | Cyclopentadiene |

| Catalytic Applications | Hydrogenation, Polymerization | Organic synthesis | Olefin metathesis |

| Biological Activity | Metalloenzyme mimicry | Limited | Some catalytic activity |

This table illustrates how sodium;cyclopentane;methanone;molybdenum(2+) differs from other molybdenum complexes in terms of oxidation states, ligand environments, and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.